Chromatographic Separation and Quantification of ADOTC Relative to Other Oxytetracycline Impurities by LC-MS-MS
Oxytetracycline EP Impurity C (2-acetyl-2-decarbamoyloxytetracycline, ADOTC) exhibits distinct chromatographic separation from other oxytetracycline impurities under validated LC-MS-MS conditions. The method enables accurate quantification of ADOTC with an intraday and interday precision of <7.1% and accuracy between 90-112%, while the aporphine impurities (alpha- and beta-apo-oxytetracycline) show less accurate correlation and higher limits of quantification (LOQ) [1].
| Evidence Dimension | Analytical method performance for impurity quantification |
|---|---|
| Target Compound Data | Precision: <7.1% (intraday/interday); Accuracy: 90-112%; LOQ: lower than for aporphine impurities |
| Comparator Or Baseline | Alpha-apo-oxytetracycline and beta-apo-oxytetracycline (alternative impurities): less accurate correlation; higher LOQ and LOD |
| Quantified Difference | ADOTC demonstrates higher quantitative reliability (precision <7.1%) compared to aporphine impurities, which exhibit less accurate correlation and higher LOQ/LOD values |
| Conditions | Xterra MS C18 column (100 mm × 2.1 mm i.d., 3.5 μm); gradient elution; selected reaction monitoring (SRM) mode |
Why This Matters
For method validation and batch release testing, the superior quantitative performance of ADOTC ensures reliable impurity monitoring, reducing the risk of batch failure and regulatory non-compliance.
- [1] Lykkeberg AK, Halling-Sørensen B, Cornett C, Tjørnelund J, Hansen SH. Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS. J Pharm Biomed Anal. 2004;34(2):325-332. doi:10.1016/S0731-7085(03)00500-4 View Source
